molecular formula C18H15F3N2O3 B2511252 2-Acetyl-N-phenyl-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide CAS No. 1025649-39-1

2-Acetyl-N-phenyl-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide

Cat. No.: B2511252
CAS No.: 1025649-39-1
M. Wt: 364.324
InChI Key: NDSXWUMGJJMYEG-LFIBNONCSA-N
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Description

2-Acetyl-N-phenyl-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide is a synthetic organic compound characterized by the presence of an acetyl group, a phenyl group, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-N-phenyl-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide typically involves a multi-step process. One common method involves the reaction of an appropriate acetyl compound with aniline derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-N-phenyl-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-Acetyl-N-phenyl-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Acetyl-N-phenyl-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetyl and phenyl derivatives with trifluoromethoxy groups. Examples include:

Uniqueness

The presence of the trifluoromethoxy group in 2-Acetyl-N-phenyl-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enamide imparts unique chemical and biological properties, distinguishing it from other similar compounds. This group can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

(E)-3-hydroxy-N-phenyl-2-[[4-(trifluoromethoxy)phenyl]iminomethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3/c1-12(24)16(17(25)23-14-5-3-2-4-6-14)11-22-13-7-9-15(10-8-13)26-18(19,20)21/h2-11,24H,1H3,(H,23,25)/b16-12+,22-11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENFOUMHMCQSEO-AZGPOXSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C=NC1=CC=C(C=C1)OC(F)(F)F)C(=O)NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C=NC1=CC=C(C=C1)OC(F)(F)F)\C(=O)NC2=CC=CC=C2)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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